molecular formula C11H12Cl2 B1422363 2-Chloro-5-(4-chlorophenyl)-1-pentene CAS No. 1143461-30-6

2-Chloro-5-(4-chlorophenyl)-1-pentene

Cat. No.: B1422363
CAS No.: 1143461-30-6
M. Wt: 215.12 g/mol
InChI Key: GDOVBVPVMDEZSQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-chlorophenyl)-1-pentene is an organic compound that belongs to the class of chlorinated alkenes This compound is characterized by the presence of a chloro group attached to a pentene chain and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-chlorophenyl)-1-pentene can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 1-pentene in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-chlorophenyl)-1-pentene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid are commonly employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed

    Substitution: Formation of amines or thiols derivatives.

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of saturated alkanes.

Scientific Research Applications

2-Chloro-5-(4-chlorophenyl)-1-pentene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(4-chlorophenyl)-1-pentane: A saturated analog with similar structural features but different reactivity.

    4-Chloro-1-pentene: Lacks the chlorophenyl group, resulting in different chemical properties.

    5-(4-Chlorophenyl)-1-pentene: Similar structure but without the chloro group on the pentene chain.

Uniqueness

2-Chloro-5-(4-chlorophenyl)-1-pentene is unique due to the presence of both chloro and chlorophenyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and biological interactions.

Properties

IUPAC Name

1-chloro-4-(4-chloropent-4-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2/c1-9(12)3-2-4-10-5-7-11(13)8-6-10/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOVBVPVMDEZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCC1=CC=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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